TUG-499

GPR40 FFA1 selectivity off-target profiling

Select TUG-499 for unique mucus-sensitive permeability assays in HT29 models—an alkyne-enabled FFAR1 agonist with >100-fold selectivity. Validated Caco-2 permeability and CYP stability make it an ideal ADME benchmark. Standard R&D shipping.

Molecular Formula C16H11Cl2NO2
Molecular Weight 320.2 g/mol
Cat. No. B11930145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTUG-499
Molecular FormulaC16H11Cl2NO2
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)C#CC2=CC(=NC(=C2)Cl)Cl
InChIInChI=1S/C16H11Cl2NO2/c17-14-9-13(10-15(18)19-14)6-5-11-1-3-12(4-2-11)7-8-16(20)21/h1-4,9-10H,7-8H2,(H,20,21)
InChIKeyGCWBKYDSSJIRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TUG-499: A Selective FFA1 (GPR40) Agonist for Type 2 Diabetes Research


TUG-499 (also designated Compound 40) is a synthetic small-molecule agonist of the free fatty acid receptor 1 (FFAR1, also known as GPR40), a G-protein-coupled receptor primarily expressed in pancreatic β-cells that mediates glucose-stimulated insulin secretion [1]. It exhibits a pEC50 of 7.39 (EC50 ≈ 41 nM) at the human FFA1 receptor in calcium mobilization assays and demonstrates >100-fold selectivity over related receptors including FFA2, FFA3, and the nuclear receptor PPARγ [2]. TUG-499 is structurally characterized as 3-[4-[2-(2,6-dichloro-4-pyridinyl)ethynyl]phenyl]propanoic acid (CAS 1206629-08-4, C16H11Cl2NO2, MW 320.17) [3].

Why TUG-499 Cannot Be Replaced with a Generic FFA1 Agonist for Preclinical Studies


FFA1 agonists as a class share a common mechanism of action—enhancement of glucose-stimulated insulin secretion—but differ profoundly in their physicochemical properties, pharmacokinetic behavior, and target selectivity profiles, which critically affect experimental outcomes [1]. The majority of known FFA1 agonists suffer from high lipophilicity, which is associated with poor metabolic stability, extensive plasma protein binding, and unpredictable in vivo exposure [2]. In addition, receptor selectivity across the free fatty acid receptor family varies dramatically among agonists; cross-reactivity with FFA2, FFA3, or PPARγ can confound interpretation of experimental results. Furthermore, the permeation behavior of structurally similar FFA1 agonists can diverge in biologically relevant mucosal environments, a variable not captured by standard Caco-2 permeability screening [3]. These differences mean that even structurally related compounds within the same series—such as TUG-424, TUG-469, and TUG-488—cannot be assumed to perform interchangeably in vitro or in vivo. The evidence below quantifies exactly where TUG-499 differentiates itself from its closest analogs and why substitution without validation introduces significant scientific risk.

Quantitative Comparative Evidence: TUG-499 vs. Closest Analogs


>100-Fold Selectivity for FFA1 Over Related Fatty Acid Receptors and PPARγ

TUG-499 exhibits >100-fold selectivity for FFA1 over the related receptors FFA2 (GPR43), FFA3 (GPR41), GPR120, and the nuclear receptor PPARγ, as well as over 55 other receptors, enzymes, and transporters evaluated in counter-screening panels [1]. While many FFA1 agonists show varying degrees of cross-reactivity with FFA2, FFA3, or PPARγ—receptors that mediate distinct metabolic and inflammatory signaling pathways—TUG-499's selectivity profile ensures that observed biological effects can be confidently attributed to FFA1 engagement [2].

GPR40 FFA1 selectivity off-target profiling PPARγ FFA2 FFA3

Order-of-Magnitude Reduction in Lipophilicity (log D7.4) Relative to TUG-424

TUG-499 (Compound 40) achieves an experimental log D7.4 of 1.28, representing a nearly 10-fold reduction in lipophilicity compared to its predecessor TUG-424 (Compound 3), which has a log D7.4 of 2.44 [1]. This reduction was achieved through the introduction of a 2-cyanomethyl substituent on the terminal phenyl ring, which provides a hydrogen bond acceptor that interacts with Lys259 in the FFA1 binding pocket while simultaneously lowering overall compound lipophilicity [1]. The majority of reported FFA1 agonists suffer from high lipophilicity (ClogP > 4-5), which is associated with poor developability characteristics; TUG-499 represents a significant physicochemical optimization within this chemical series [2].

lipophilicity optimization log D drug-like properties ADME physicochemical profiling

3.5-Fold Higher Oral Exposure and Improved Potency vs. TUG-424

In head-to-head pharmacokinetic evaluation in mice, TUG-499 (Compound 40) demonstrated a 3.5-fold higher oral exposure (AUC0-∞ = 732 μg/mL·min at 10 mg/kg oral dose) compared to TUG-424 (AUC0-∞ = 205 μg/mL·min) [1]. Additionally, TUG-499 exhibited improved potency at the FFA1 receptor (EC50 = 20 nM vs. 46 nM for TUG-424) and longer half-life (t1/2 = 17 min vs. 10 min for TUG-424 following intravenous administration) [1]. Clearance for TUG-499 was approximately 15% of hepatic blood flow in mice, compared to approximately 60% for TUG-424, indicating substantially reduced hepatic extraction [1]. Both compounds showed complete oral bioavailability (F ≈ 100%).

oral bioavailability pharmacokinetics in vivo exposure AUC mouse PK

Mucus-Dependent Permeation Behavior Distinct from Structurally Related Analogs

In a comparative permeation study using HT29-MTX cell monolayers (which secrete a mucus layer), TUG-499 exhibited a unique mucus-dependent permeation profile that differed from the structurally related analogs TUG-424 and TUG-488 [1]. While all three compounds demonstrated high permeability, the presence of mucus altered the permeation rank order among the compounds, and TUG-499 showed a clear impact from the mucus layer that could not be explicitly explained by compound hydrophobicity alone [1]. This effect was especially pronounced under lower agitation conditions. The study concluded that experimental systems lacking a mucus component (such as standard Caco-2 assays) may produce a faulty rank order of permeation when comparing structurally related candidates [1].

permeability mucus barrier Caco-2 HT29-MTX absorption modeling

Functional Comparison with TAK-875 and GW9508 in Human Islets

In a study examining the role of FATP2 depletion on islet hormone secretion, TUG-499 was evaluated alongside two other FFA1 agonists—TAK-875 (fasiglifam) and GW9508—in cultured human pancreatic islets [1]. All three agonists were tested for their effects on basal glucagon, insulin, and somatostatin secretion, with palmitate serving as the fatty acid control. TUG-499 is noted among FFA1 agonists evaluated in human islet preparations, a critical ex vivo model for assessing translational relevance of FFA1 pharmacology [2].

human pancreatic islets insulin secretion glucagon ex vivo pharmacology beta-cell function

Optimal Use Cases for TUG-499 Based on Evidence Profile


In Vivo Efficacy Studies Requiring Oral Dosing in Rodent Models

Based on the demonstrated 3.5-fold higher oral exposure relative to TUG-424 and complete oral bioavailability (F ≈ 100%) [1], TUG-499 is the preferred FFA1 agonist for in vivo studies requiring reliable oral pharmacokinetics. The compound's low lipophilicity (log D7.4 = 1.28) and moderate clearance enable sustained target engagement, reducing the compound quantity needed for chronic dosing studies [1].

FFA1-Specific Mechanistic Studies Requiring Minimal Off-Target Confounding

TUG-499's >100-fold selectivity over FFA2, FFA3, GPR120, PPARγ, and 55 other receptors and enzymes [1] makes it the compound of choice for experiments designed to isolate FFA1-specific signaling pathways. Unlike dual agonists such as GW9508 (which activates both FFA1 and FFA4) or compounds with PPARγ activity, TUG-499 enables cleaner interpretation of FFA1-mediated effects on insulin secretion and β-cell function [2].

Human Islet Ex Vivo Pharmacology and Translational Validation

TUG-499 has been validated in human pancreatic islet preparations alongside clinical-stage comparator TAK-875 [1], demonstrating its utility in translational studies that require human tissue validation. Researchers seeking to confirm findings from rodent models in human β-cell systems can employ TUG-499 as a selective FFA1 tool compound with established activity in primary human islets [2].

Mucosal Absorption Studies Requiring Physiologically Relevant Permeability Assessment

Given the unique mucus-dependent permeation behavior of TUG-499 relative to TUG-424 and TUG-488 [1], this compound serves as an interesting test article for studies investigating the impact of the gastrointestinal mucus barrier on drug absorption. Its distinct interaction with secreted mucus—not predictable from hydrophobicity alone—makes it valuable for validating in vitro-in vivo correlations in absorption modeling [1].

Technical Documentation Hub

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